molecular formula C16H14ClN3O B5835021 N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Cat. No.: B5835021
M. Wt: 299.75 g/mol
InChI Key: QVKUBYDFFZHEPS-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and an acetamide moiety. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.

    Introduction of the chloro-substituted phenyl group: This step involves the substitution reaction of the imidazo[1,2-a]pyridine core with a chloro-substituted phenyl halide in the presence of a base, such as potassium carbonate.

    Acetylation: The final step is the acetylation of the resulting intermediate with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmaceutical Research: The compound is studied for its pharmacokinetic and pharmacodynamic properties to develop new drugs.

    Biological Studies: It is used in biological assays to understand its mechanism of action and interaction with biological targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemical intermediates and active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: An imidazo[1,2-a]pyridine derivative used as a sedative and hypnotic agent.

    Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.

    Sarpogrelate: A compound with a similar imidazo[1,2-a]pyridine core used as an antiplatelet agent.

Uniqueness

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted phenyl group and acetamide moiety contribute to its unique pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-3-5-12(6-4-10)15-16(18-11(2)21)20-9-13(17)7-8-14(20)19-15/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKUBYDFFZHEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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